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Compound of Interest

Compound Name: 4-lodo-4"-nitro-1,1"-biphenyl

Cat. No.: B184986

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-
lodo-4'-nitro-1,1'-biphenyl as a pivotal intermediate in organic synthesis. Its unique structure,
featuring both an iodo and a nitro functional group on a biphenyl scaffold, makes it a valuable
building block for the construction of complex molecules with potential applications in medicinal
chemistry and materials science.

Physicochemical Properties and Safety Information

4-lodo-4'-nitro-1,1'-biphenyl is a slightly pale yellow to yellow crystalline powder.[1] Key
physicochemical data are summarized in the table below.
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Property Value Reference
CAS Number 29170-08-9 [1][2][3]
Molecular Formula C12HsINO:2 [1][3]
Molecular Weight 325.11 g/mol [2][4]
Melting Point 216 °C [4]

Boiling Point 397.7 °C at 760 mmHg [4]

Purity Typically 297% [11[3]
Appearance Slightly pale yellow to yellow o

crystal/powder

Room Temperature, protect
Storage _ [1][4]
from light

Safety Precautions: 4-lodo-4'-nitro-1,1'-biphenyl is associated with the following hazard
statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious
eye irritation), and H335 (May cause respiratory irritation).[1][4] Appropriate personal protective
equipment (PPE), including gloves, lab coat, and safety goggles, should be worn when
handling this compound.[5] All manipulations should be performed in a well-ventilated fume
hood.[5]

Applications in Cross-Coupling Reactions

The presence of the iodo-substituent makes 4-lodo-4'-nitro-1,1'-biphenyl an excellent
substrate for palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is weaker
than carbon-bromine or carbon-chlorine bonds, allowing for milder reaction conditions and
often leading to higher yields. This is particularly advantageous in the synthesis of complex
molecules with sensitive functional groups.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds.
4-lodo-4'-nitro-1,1'-biphenyl can be coupled with a variety of boronic acids or their esters to
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introduce diverse substituents at the 4-position. This reaction is fundamental in the synthesis of
functionalized biphenyls, which are common motifs in pharmaceuticals and liquid crystals.[3]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl
halide and a terminal alkyne. Utilizing 4-lodo-4'-nitro-1,1'-biphenyl in this reaction allows for
the introduction of an alkynyl group, a versatile functional handle that can be further elaborated
into various other functionalities. The Sonogashira reaction is known for its mild conditions and
tolerance of a wide range of functional groups.

Experimental Protocols

Below are detailed protocols for the Suzuki-Miyaura and Sonogashira couplings using 4-lodo-
4'-nitro-1,1'-biphenyl as a starting material. These protocols are based on established
procedures for structurally similar compounds and are expected to provide good to excellent
yields.

Protocol 1: Suzuki-Miyaura Coupling of 4-lodo-4'-nitro-
1,1'-biphenyl with Phenylboronic Acid

Objective: To synthesize 4-nitro-1,1":4',1"-terphenyl.

Materials:

4-lodo-4'-nitro-1,1'-biphenyl

e Phenylboronic acid

o Palladium(ll) acetate (Pd(OAC)2)

o Triphenylphosphine (PPhs)

e Potassium carbonate (K2COs)

e 1,4-Dioxane (anhydrous)

o Water (degassed)
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Procedure:

e To an oven-dried Schlenk flask, add 4-lodo-4'-nitro-1,1'-biphenyl (1.0 mmol), phenylboronic
acid (1.2 mmol), and potassium carbonate (2.0 mmol).

e Add palladium(ll) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).

o Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

e Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

e Heat the reaction mixture to 80 °C and stir for 12 hours.

e Monitor the reaction progress by Thin Layer Chromatography (TLC).

e Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20
mL).

o Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

» Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl
acetate gradient) to afford the desired product.

Quantitative Data for a Similar Reaction:

The Suzuki-Miyaura coupling of 4'-iodo-2-nitro-1,1'-biphenyl with a boronic acid using palladium
diacetate in 1,4-dioxane at 20°C has been reported to yield the product in 85% yield.[3][6]

Reactant Reactant Temperat . Referenc
Catalyst Solvent Yield
1 2 ure e
4'-iodo-2- )
) Arylboronic 1,4-
nitro-1,1'- ] Pd(OACc)2 ) 20 °C 85% [3][6]
) acid Dioxane
biphenyl
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Protocol 2: Sonogashira Coupling of 4-lodo-4'-nitro-1,1'-
biphenyl with Phenylacetylene

Objective: To synthesize 4-nitro-4'-(phenylethynyl)-1,1'-biphenyl.

Materials:

4-lodo-4'-nitro-1,1'-biphenyl

Phenylacetylene

Bis(triphenylphosphine)palladium(ll) dichloride (Pd(PPhs)2Cl2)

Copper(l) iodide (Cul)

Triethylamine (TEA) (anhydrous)

Tetrahydrofuran (THF) (anhydrous)
Procedure:

e To an oven-dried Schlenk flask, add 4-lodo-4'-nitro-1,1'-biphenyl (1.0 mmol),
bis(triphenylphosphine)palladium(ll) dichloride (0.03 mmol, 3 mol%), and copper(l) iodide
(0.06 mmol, 6 mol%).

o Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

e Add anhydrous tetrahydrofuran (10 mL) and anhydrous triethylamine (5 mL) via syringe.
e Add phenylacetylene (1.2 mmol) dropwise to the reaction mixture at room temperature.
 Stir the reaction at room temperature for 8 hours.

¢ Monitor the reaction progress by Thin Layer Chromatography (TLC).

e Upon completion, filter the reaction mixture through a pad of Celite and wash with ethyl
acetate.
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» Concentrate the filtrate under reduced pressure.

» Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl
acetate gradient) to afford the desired product.

Quantitative Data for a Similar Reaction:

The cross-coupling of 1-iodo-4-nitrobenzene with phenylacetylene under similar palladium-
catalyzed conditions has been reported to proceed in quantitative yield.

Catalyst .
Reactant 1 Reactant 2 Solvent Yield Reference
System
1-iodo-4- Phenylacetyl Pd(OAc)2 / o
) Quantitative
nitrobenzene ene Cul / Dabco

Potential Biological Relevance of Derivatives

Derivatives of 4-lodo-4'-nitro-1,1'-biphenyl, particularly those containing nitro and amino
groups, are of interest in drug discovery. For instance, dinitro-biphenyl compounds have been
investigated as inhibitors of the Membrane Associated Proteins in Eicosanoid and Glutathione
metabolism (MAPEG) family, which includes enzymes like LTC4 synthase and 5-lipoxygenase-
activating protein (FLAP). These enzymes are involved in the biosynthesis of pro-inflammatory
mediators. Inhibition of these pathways is a therapeutic strategy for inflammatory diseases.

A key signaling pathway implicated in inflammation is the NF-kB (nuclear factor kappa-light-
chain-enhancer of activated B cells) pathway. Upon stimulation by pro-inflammatory signals,
the IKK complex phosphorylates IkBa, leading to its ubiquitination and subsequent
degradation. This allows the NF-kB (p50/p65) dimer to translocate to the nucleus, where it
induces the transcription of pro-inflammatory genes, such as those for cytokines (e.g., TNF-q,
IL-6) and enzymes involved in inflammation (e.g., COX-2).

The workflow for investigating the anti-inflammatory potential of a synthesized derivative of 4-
lodo-4'-nitro-1,1'-biphenyl could involve a series of in vitro and in vivo experiments.
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Experimental workflow for evaluating anti-inflammatory activity.

Dinitro-biphenyl derivatives could potentially inhibit the NF-kB signaling pathway, thereby
reducing the production of inflammatory mediators.
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Hypothesized inhibition of the NF-kB signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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